molecular formula C24H23FN2O4 B6418419 4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one CAS No. 618364-02-6

4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B6418419
CAS No.: 618364-02-6
M. Wt: 422.4 g/mol
InChI Key: QSYNOSDIYRWIGQ-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.16418538 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SR-01000918209, also known as SR9009, is a REV-ERB agonist . The primary targets of SR9009 are the nuclear receptor subfamily 1 group D member 1 and nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in maintaining the body’s circadian rhythms, regulating gene expression, and physiological rhythms . They are also involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .

Mode of Action

SR9009 acts as a Rev-ErbA agonist , selectively binding to androgen receptors . It mimics the effects of androgens on specific tissues, modulating normal metabolism processes and energy utilization in the body . It enhances the activity of the Rev-ErbA protein in our body, which is mainly found in muscle, skeletal muscles, fat, and the liver .

Biochemical Pathways

The compound affects various biochemical pathways, primarily those related to the circadian rhythm and metabolism . By acting as a Rev-ErbA agonist, SR9009 influences the body’s internal 24-hour biological clock, governing cycles of sleepiness and alertness, and effectively managing various bodily functions according to a day-night cycle . It also plays a role in shaping our eating patterns, dictating when we experience hunger and when our digestion operates most effectively .

Result of Action

In muscles, SR9009 increases the mitochondria count, resulting in a significant increase in endurance . It also promotes fat loss by enhancing the activity of mitochondria in muscles . Furthermore, it has been demonstrated that SR9009 is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-26(2)12-7-13-27-21(16-9-4-5-10-17(16)25)20(23(29)24(27)30)22(28)19-14-15-8-3-6-11-18(15)31-19/h3-6,8-11,14,21,29H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNOSDIYRWIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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